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Compound of Interest

Compound Name: 1H-Pyrrolo[3,2-b]pyridin-6-amine

Cat. No.: B1291010 Get Quote

An In-depth Technical Guide to the Solubility and Stability Profile of 1H-Pyrrolo[3,2-b]pyridin-
6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction
1H-Pyrrolo[3,2-b]pyridin-6-amine, also known as 6-Amino-4-azaindole, is a heterocyclic

compound belonging to the pyrrolopyridine class.[1][2] Pyrrolopyridine scaffolds are recognized

as "privileged structures" in medicinal chemistry due to their ability to bind to a wide array of

biological targets.[2] As isosteres of indole, these scaffolds, which fuse an electron-rich pyrrole

ring with an electron-deficient pyridine ring, create a unique electronic environment that is

synthetically versatile.[2]

The pyrrolopyridine nucleus can mimic the purine ring of ATP, making its derivatives potent

candidates for kinase inhibitors.[3] Kinases are crucial enzymes in cell signaling, and their

dysregulation is implicated in numerous diseases, particularly cancer.[2][4] Consequently,

understanding the physicochemical properties of novel pyrrolopyridine derivatives like 1H-
Pyrrolo[3,2-b]pyridin-6-amine is a critical first step in the drug discovery and development

process. This technical guide provides a comprehensive overview of the known properties, and

a detailed framework for determining the solubility and stability profiles of this compound.
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While extensive experimental data for 1H-Pyrrolo[3,2-b]pyridin-6-amine is not widely

published, its basic physicochemical properties have been identified or predicted. These are

summarized in the table below.

Property Value Reference

IUPAC Name
1H-pyrrolo[3,2-b]pyridin-6-

amine

Synonyms
6-Amino-4-azaindole, 6-Amino-

1H-pyrrolo[3,2-b]pyridine
[5]

CAS Number 1015609-67-2 [1]

Molecular Formula C₇H₇N₃ [1]

Molecular Weight 133.15 g/mol [1]

Appearance Solid / Lyophilized powder [1][6]

Boiling Point (Predicted) 363.0 ± 22.0 °C [5]

Density (Predicted) 1.367 ± 0.06 g/cm³ [5]

pKa (Predicted) 15.89 ± 0.40 [5]

InChIKey
ZURXBXYCBASGBD-

UHFFFAOYSA-N
[1]

Solubility Profile
Specific quantitative solubility data for 1H-Pyrrolo[3,2-b]pyridin-6-amine in various solvents is

not readily available in the public domain. However, based on its structural class (azaindole),

some general characteristics can be inferred. Azaindoles have been reported to exhibit

enhanced aqueous solubility compared to their parent indole counterparts, a significant

advantage in drug development.[7] The presence of the pyridine nitrogen atom allows for

protonation in acidic conditions, which can further increase solubility in aqueous media.[8]

Given the lack of specific data, the following table is presented as a template for how

experimentally determined solubility data should be structured for this compound.
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Table of Illustrative Solubility Data

Solvent
Temperature
(°C)

Solubility
(µg/mL)

Solubility (µM) Method

Water 25
(Data to be
determined)

(Data to be
determined)

Thermodynami
c

PBS (pH 7.4) 25
(Data to be

determined)

(Data to be

determined)
Thermodynamic

DMSO 25
(Data to be

determined)

(Data to be

determined)
Kinetic

Ethanol 25
(Data to be

determined)

(Data to be

determined)
Kinetic

FaSSIF 37
(Data to be

determined)

(Data to be

determined)
Thermodynamic

| FeSSIF | 37 | (Data to be determined) | (Data to be determined) | Thermodynamic |

Experimental Protocols for Solubility Determination
To obtain reliable solubility data, standardized kinetic and thermodynamic assays are essential.

The "shake-flask" method is a widely accepted approach for determining thermodynamic

(equilibrium) solubility.

1. Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Materials:

1H-Pyrrolo[3,2-b]pyridin-6-amine (solid form)

Selected aqueous buffers (e.g., Phosphate-Buffered Saline pH 7.4) and organic solvents

Vials with screw caps
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Orbital shaker or rotator in a temperature-controlled environment

Centrifuge

Syringe filters (e.g., 0.22 µm)

Analytical instrumentation (HPLC-UV, LC-MS)

Procedure:

Add an excess amount of the solid compound to a vial containing a known volume of the

test solvent. This ensures that a saturated solution is formed.

Seal the vials and place them on a shaker in a temperature-controlled chamber (e.g., 25°C

or 37°C).

Equilibrate the samples by shaking for an extended period (typically 24 to 48 hours) to

ensure equilibrium is reached.

After equilibration, allow the vials to stand to let undissolved solids settle.

Centrifuge the samples to further separate the solid material from the supernatant.

Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to

remove any remaining particulate matter.

Quantify the concentration of the dissolved compound in the filtrate using a validated

analytical method such as HPLC-UV or LC-MS against a standard curve.[9]

2. Kinetic Solubility Assay

Objective: To determine the solubility of a compound from a concentrated DMSO stock

solution upon dilution into an aqueous buffer, mimicking conditions in high-throughput

screening assays.

Materials:

10 mM stock solution of 1H-Pyrrolo[3,2-b]pyridin-6-amine in 100% DMSO
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Aqueous buffer (e.g., PBS pH 7.4)

96-well microtiter plates

Plate reader (Nephelometer or UV-Vis spectrophotometer)

Procedure:

Prepare serial dilutions of the DMSO stock solution in the wells of a microtiter plate.

Add the aqueous buffer to each well to achieve the desired final compound concentrations

and a low final DMSO concentration (typically ≤1%).

Mix the contents and incubate the plate at a controlled temperature (e.g., 25°C) for a set

period (e.g., 1-2 hours).

Measure the turbidity or light scattering of each well using a nephelometer. The

concentration at which a significant increase in scattering is observed indicates the kinetic

solubility limit.

Alternatively, for UV-Vis detection, the solutions are filtered or centrifuged, and the

absorbance of the supernatant is measured to determine the concentration of the

dissolved compound.

Solubility Determination Workflow Diagram```dot
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Caption: Workflow for a comprehensive forced degradation (stress testing) study.

Biological Context: Potential Signaling Pathway
Involvement
While specific biological targets for 1H-Pyrrolo[3,2-b]pyridin-6-amine have not been

extensively reported, the pyrrolopyridine scaffold is a well-known pharmacophore for kinase

inhibitors. [2][3]Protein kinases are enzymes that regulate a vast number of cellular processes,

including growth, differentiation, and metabolism, by phosphorylating target proteins. [4]

[10]Their dysregulation is a hallmark of many cancers.
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Kinase inhibitors often function by competing with ATP for binding to the kinase's active site.

[11]The azaindole structure of 1H-Pyrrolo[3,2-b]pyridin-6-amine is a bioisostere of the purine

ring of ATP and can form key hydrogen bond interactions within the kinase hinge region,

inhibiting its activity. [3][12]This can block downstream signaling and inhibit cancer cell

proliferation. An illustrative example of a pathway that could be targeted is the Receptor

Tyrosine Kinase (RTK) pathway, which often involves the RAS-RAF-MEK-ERK cascade.

Illustrative Kinase Inhibitor Signaling Pathway Diagram
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Caption: Illustrative signaling pathway potentially targeted by a pyrrolopyridine-based kinase

inhibitor.

Conclusion
1H-Pyrrolo[3,2-b]pyridin-6-amine is a compound of significant interest due to its privileged

pyrrolopyridine scaffold, which is prevalent in kinase inhibitor drug discovery programs. This

guide has synthesized the available physicochemical information and acknowledges the

current lack of specific public data on its solubility and stability. To address this gap, detailed,

standardized protocols for determining the kinetic and thermodynamic solubility, as well as for

conducting comprehensive forced degradation studies, have been provided. The successful

application of these methodologies is essential for any researcher or drug development

professional aiming to advance this compound or its derivatives towards preclinical and clinical

stages. The provided workflows and illustrative diagrams serve as a robust framework for

initiating a thorough characterization of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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